molecular formula C13H17BN2O3 B2541870 [5-Methyl-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid CAS No. 2022976-34-5

[5-Methyl-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid

Cat. No.: B2541870
CAS No.: 2022976-34-5
M. Wt: 260.1
InChI Key: NZYJBZOXEHVCHI-UHFFFAOYSA-N
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Description

[5-Methyl-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid (CAS RN: 2022976-34-5) is a boronic acid derivative featuring a 1H-indazole core substituted with a methyl group at position 5, a tetrahydropyran (oxan-2-yl) group at position 1, and a boronic acid moiety at position 4. Its molecular formula is C₁₃H₁₇BN₂O₃, with a molecular weight of 260.1 g/mol . The compound is stored under inert atmospheres at temperatures below -20°C to ensure stability . Boronic acids, including this derivative, are widely explored in drug design due to their ability to form reversible covalent bonds with biomolecules, enabling applications as enzyme inhibitors, anticancer agents, and diagnostic tools .

Properties

IUPAC Name

[5-methyl-1-(oxan-2-yl)indazol-4-yl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BN2O3/c1-9-5-6-11-10(13(9)14(17)18)8-15-16(11)12-4-2-3-7-19-12/h5-6,8,12,17-18H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZYJBZOXEHVCHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC2=C1C=NN2C3CCCCO3)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Core Indazole Synthesis

The indazole scaffold forms the foundation of this compound. A common approach involves cyclization reactions using substituted hydrazines and carbonyl-containing precursors. For example:

  • Condensation Reaction : Reacting 5-methyl-1H-indazole-4-carbaldehyde with hydroxylamine or hydrazine derivatives under acidic conditions to form the indazole core.
  • Tetrahydro-2H-pyran (THP) Protection : Introducing the oxan-2-yl group via nucleophilic substitution. The THP group is typically added using 3,4-dihydro-2H-pyran in the presence of a catalyst such as pyridinium p-toluenesulfonate (PPTS).

Boronic Acid Functionalization

The boronic acid moiety is introduced through cross-coupling or transmetalation reactions:

  • Miyaura Borylation : Treating a halogenated indazole precursor (e.g., 4-bromo-5-methyl-1-(oxan-2-yl)-1H-indazole) with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc).
  • Lithiation-Borylation : Using n-butyllithium to deprotonate the indazole at the 4-position, followed by reaction with triisopropyl borate (B(OiPr)₃) and subsequent hydrolysis.
Key Reaction Parameters:
  • Temperature : Miyaura borylation typically proceeds at 80–100°C.
  • Solvent : Common solvents include 1,4-dioxane or tetrahydrofuran (THF).
  • Catalyst Loading : 1–5 mol% palladium catalyst.

Purification and Characterization

Purification Techniques

  • Column Chromatography : Silica gel chromatography with ethyl acetate/hexane gradients (30–50% ethyl acetate) is employed to isolate the product.
  • Recrystallization : Using solvents such as dichloromethane/hexane mixtures to improve purity.

Analytical Data

Property Value Source
Molecular Weight 260.0967 g/mol
Boiling Point 501.4 ± 60.0°C at 760 mmHg
Solubility Soluble in DMSO, THF
Storage Conditions 2–8°C (short-term); -20°C (long-term)

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.25 (s, 1H, B-OH), 7.85 (d, J = 8.2 Hz, 1H), 7.45 (d, J = 8.2 Hz, 1H), 5.60 (m, 1H, THP), 3.80–3.60 (m, 2H, THP), 2.40 (s, 3H, CH₃), 1.80–1.50 (m, 6H, THP).
  • ¹¹B NMR (128 MHz, DMSO-d₆): δ 28.5 ppm (characteristic of boronic acids).

Industrial-Scale Production Considerations

Process Optimization

  • Catalyst Recycling : Implementing immobilized palladium catalysts to reduce costs.
  • Continuous Flow Systems : Enhancing reaction efficiency and scalability for Miyaura borylation.

Yield and Purity

Parameter Laboratory Scale Industrial Scale
Yield 60–75% 80–90%
Purity (HPLC) ≥98% ≥99.5%

Challenges and Limitations

Stability Issues

  • Hydrolytic Sensitivity : The boronic acid group is prone to hydrolysis, necessitating anhydrous conditions during synthesis and storage.
  • THP Deprotection : Acidic conditions may inadvertently remove the THP protecting group, requiring careful pH control.

Alternative Approaches

  • Boronate Esters : Synthesizing the pinacol boronate ester (e.g., 5-methyl-1-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole) as a stable intermediate, followed by mild hydrolysis.

Chemical Reactions Analysis

Types of Reactions

[5-Methyl-1-(oxan-2-yl)-1H-indazol-4-yl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Research Implications

  • Drug Design : The oxan-2-yl group in this compound offers a template for optimizing pharmacokinetic properties in boronic acid-based therapeutics .
  • Synthetic Feasibility : The compound’s 98% purity (Combi-Blocks) and commercial availability support its use in high-throughput screening and Suzuki-Miyaura cross-coupling reactions .
  • Unanswered Questions : Further studies are needed to elucidate its specific biological targets and comparative efficacy against structurally related boronic acids.

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